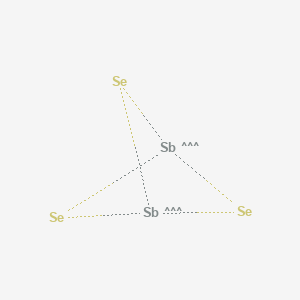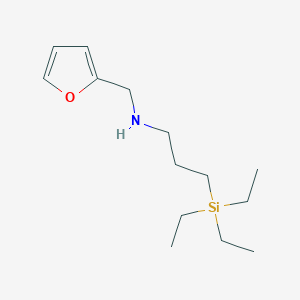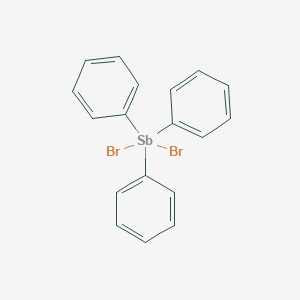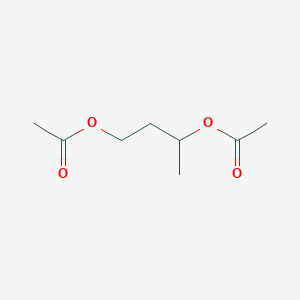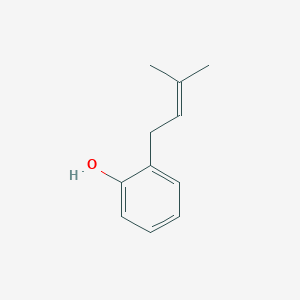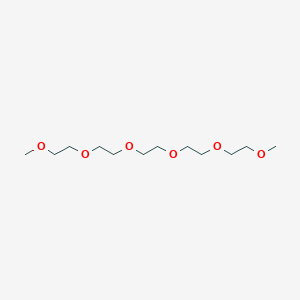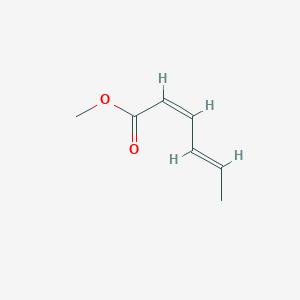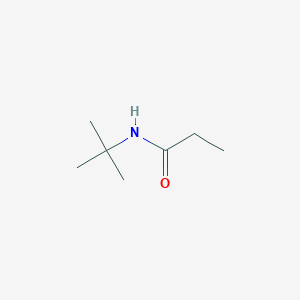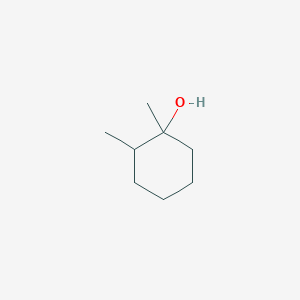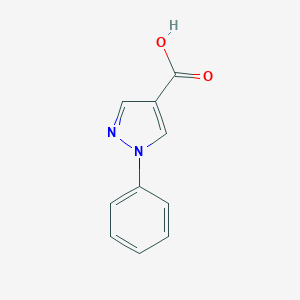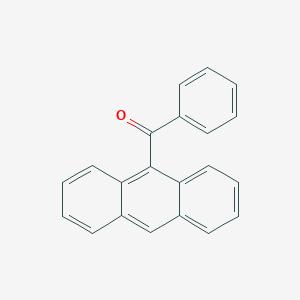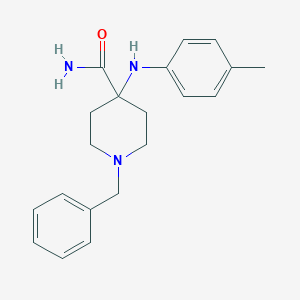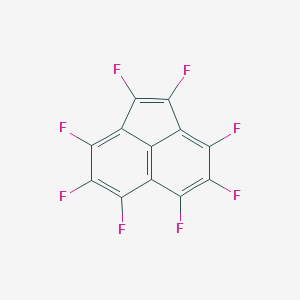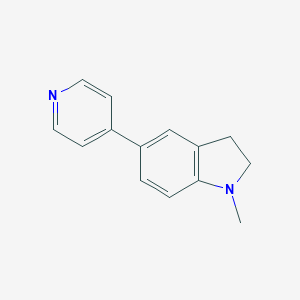
1-Methyl-5-(4-pyridinyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(4-pyridinyl)indoline, also known as MPI-0479605, is a small-molecule inhibitor of TLR8 (Toll-like receptor 8) signaling. TLR8 is a protein that plays a crucial role in the immune system by recognizing viral and bacterial RNA. The inhibition of TLR8 signaling by MPI-0479605 has potential applications in the treatment of autoimmune and inflammatory diseases.
作用機序
1-Methyl-5-(4-pyridinyl)indoline inhibits TLR8 signaling by binding to the intracellular domain of TLR8. This prevents the recruitment of signaling molecules and the activation of downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokine production.
生化学的および生理学的効果
1-Methyl-5-(4-pyridinyl)indoline has been shown to have potent anti-inflammatory effects in several preclinical models. In addition to inhibiting pro-inflammatory cytokine production, 1-Methyl-5-(4-pyridinyl)indoline has also been shown to inhibit the activation of immune cells such as T cells and B cells.
実験室実験の利点と制限
1-Methyl-5-(4-pyridinyl)indoline is a potent and selective inhibitor of TLR8 signaling, making it an ideal tool for studying the role of TLR8 in the immune system. However, the use of 1-Methyl-5-(4-pyridinyl)indoline in lab experiments is limited by its low solubility in water and its relatively short half-life in vivo.
将来の方向性
There are several future directions for research on 1-Methyl-5-(4-pyridinyl)indoline. One potential application is in the treatment of autoimmune and inflammatory diseases such as lupus and rheumatoid arthritis. Another potential application is in the development of vaccines that target TLR8 signaling. Additionally, further research is needed to optimize the pharmacokinetics of 1-Methyl-5-(4-pyridinyl)indoline and to develop more potent and selective inhibitors of TLR8 signaling.
合成法
The synthesis of 1-Methyl-5-(4-pyridinyl)indoline involves several steps, including the reaction of 4-cyanopyridine with 2-aminobenzonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting indoline with methyl iodide. The synthesis of 1-Methyl-5-(4-pyridinyl)indoline has been reported in several research papers.
科学的研究の応用
1-Methyl-5-(4-pyridinyl)indoline has been extensively studied in preclinical models of autoimmune and inflammatory diseases. In a study published in the Journal of Immunology, 1-Methyl-5-(4-pyridinyl)indoline was shown to inhibit the production of pro-inflammatory cytokines in human monocytes and dendritic cells. Another study published in the Journal of Experimental Medicine demonstrated that 1-Methyl-5-(4-pyridinyl)indoline could prevent the development of autoimmune diseases in mice.
特性
CAS番号 |
1453-83-4 |
|---|---|
製品名 |
1-Methyl-5-(4-pyridinyl)indoline |
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC名 |
1-methyl-5-pyridin-4-yl-2,3-dihydroindole |
InChI |
InChI=1S/C14H14N2/c1-16-9-6-13-10-12(2-3-14(13)16)11-4-7-15-8-5-11/h2-5,7-8,10H,6,9H2,1H3 |
InChIキー |
RAODSKKQEFRYOM-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
正規SMILES |
CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
同義語 |
1-METHYL-5-(4-PYRIDINYL)INDOLINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



